molecular formula C8H9NO3 B8665485 3-Amino-2-hydroxy-4-methylbenzoic acid

3-Amino-2-hydroxy-4-methylbenzoic acid

Cat. No. B8665485
M. Wt: 167.16 g/mol
InChI Key: FFGZUEIQULYEBS-UHFFFAOYSA-N
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Patent
US08362012B2

Procedure details

10 g (51 mmol) of 2-hydroxy-3-nitrobenzoic acid methyl ester was dissolved in 100 mL of methanol, 1.0 g of 5% Pd/C was added thereto, hydrogen gas was filled and stirred at room temperature for 24 hr. The reaction mixture was filtered through diatomite to remove the catalyst, followed by concentration under reduced pressure to obtain the title compound (8.4 g, yield: 99%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[OH:13].[H][H].[CH3:17]O>[Pd]>[CH3:17][C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:2])=[O:14])=[C:5]([OH:13])[C:6]=1[NH2:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=C(C(=C(C(=O)O)C=C1)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.